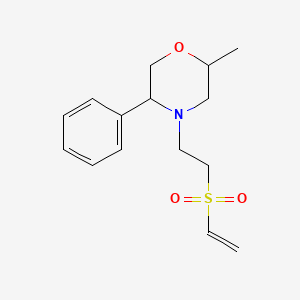

N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

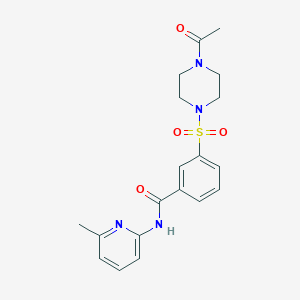

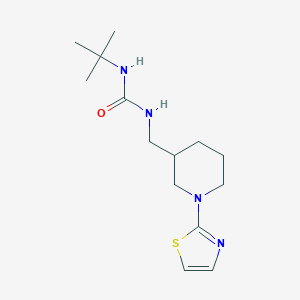

“N’-(3-pyridinylmethylene)-2-thiophenecarbohydrazide” is a chemical compound with the linear formula C12H11N3OS . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

Molecular Structure Analysis

The molecular structure of “N’-(3-pyridinylmethylene)-2-thiophenecarbohydrazide” is represented by the linear formula C12H11N3OS . The CAS Number for this compound is 307351-11-7 .科学的研究の応用

Chemosensing Applications

One application of thiophene-based compounds involves the development of chemosensors. For instance, a thiophene-based chemosensor was synthesized for detecting indium (III) ions, showcasing a significant fluorescence enhancement in their presence. The detection limit for In3+ was found to be notably low, indicating high sensitivity. This research suggests a potential application of related compounds in environmental monitoring and analytical chemistry (Cho, Chae, & Kim, 2018).

Material Science and Engineering

In material science, thiophene-based compounds have been explored for creating extended lead(II) architectures through tetrel bonding interactions. These compounds exhibit unique coordination geometries and have implications for the development of novel materials with specific electronic and structural properties (Mahmoudi et al., 2018).

Organic Electronics

For organic electronics, N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide derivatives have shown promise in the synthesis of n-type materials for use in organic field-effect transistors (OFETs). One study reported high electron mobilities in naphthalene diimide copolymers with varying thiophene content, highlighting the potential of these materials in improving the performance of OFETs and other electronic devices (Durban, Kazarinoff, & Luscombe, 2010).

Catalytic Applications

Thiophene-based compounds have also been investigated for their catalytic activities. For example, Cu(II) complexes of N-rich aroylhydrazone demonstrated magnetism and catalytic activity towards the microwave-assisted oxidation of xylenes, suggesting applications in chemical synthesis and industrial processes (Sutradhar et al., 2019).

特性

IUPAC Name |

N-[(E)-pyridin-3-ylmethylideneamino]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3OS/c15-11(10-4-2-6-16-10)14-13-8-9-3-1-5-12-7-9/h1-8H,(H,14,15)/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZDMFKRKVPHEJ-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=NNC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=N/NC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26661748 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-methoxypropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2714995.png)

![8-(2-ethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714996.png)

![3-[(4-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2715001.png)

![(2-Aminospiro[3.3]heptan-2-yl)methanol;hydrochloride](/img/structure/B2715011.png)

![2-(4-fluorophenyl)-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2715015.png)